2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorophenoxy group, a sulfonyl-substituted phenyl group, and an ethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-chlorophenoxyacetic acid is then reacted with 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) |
InChI Key |
NJJPIZXRIKVTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.